N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYNTMYPPAAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Methylation: The indazole core is then methylated using a methylating agent such as methyl iodide.
Coupling with Cyclohexanecarboxylic Acid: The methylated indazole is coupled with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The indazole nitrogen and carboxamide group serve as nucleophilic sites for substitution:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the indazole N1 position under basic conditions (e.g., K₂CO₃ in DMF) to form quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) modifies the carboxamide group, yielding N-acylated derivatives.
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N1-Methylated derivative | 65–75% |
| Acylation | AcCl, Pyridine | Acetylated carboxamide | 80–85% |
Oxidation and Reduction
The tetrahydroindazole ring and carboxamide group undergo redox reactions:
-
Oxidation : Using KMnO₄ or CrO₃ oxidizes the tetrahydroindazole to a fully aromatic indazole derivative.
-
Reduction : LiAlH₄ reduces the carboxamide to a primary amine, forming N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)cyclohexanemethylamine.
| Reaction Type | Reagents/Conditions | Major Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic indazole | Requires controlled pH |
| Reduction | LiAlH₄, THF | Primary amine | Exothermic; 70% yield |
Hydrolysis Reactions
The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the amide to form cyclohexanecarboxylic acid and the corresponding indazole-methylamine.
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Basic Hydrolysis (NaOH, H₂O): Produces a carboxylate salt and free amine.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl | Cyclohexanecarboxylic acid + 3-(aminomethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole |
| Basic | 2M NaOH | Sodium cyclohexanecarboxylate + 3-(aminomethyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole |
Ring-Opening and Ring-Modification
The tetrahydroindazole ring undergoes selective transformations:
-
Ring-Opening : Treatment with Br₂ in CCl₄ breaks the tetrahydroindazole ring, forming a brominated diketone intermediate .
-
Ring-Aromatization : Dehydrogenation with Pd/C under H₂ yields fully aromatic indazole derivatives.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ring-Opening | Br₂, CCl₄ | Diketone intermediate |
| Aromatization | Pd/C, 200°C | Aromatic indazole |
Electrophilic Aromatic Substitution
The cyclohexene moiety participates in electrophilic additions:
-
Halogenation : Reacts with Cl₂ or Br₂ in non-polar solvents to form dihalogenated cyclohexane derivatives.
-
Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexene double bond.
| Reaction Type | Reagents | Product |
|---|---|---|
| Halogenation | Cl₂, CCl₄ | 1,2-Dichlorocyclohexane carboxamide |
| Epoxidation | m-CPBA | Cyclohexene oxide derivative |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of 12–15 hours. Degradation products include hydrolyzed amines and oxidized indazole species.
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 7.4 | 12–15 hrs | Hydrolysis → Amine + Carboxylic acid |
| pH 2.0 | 2–3 hrs | Rapid amide bond cleavage |
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Indazole derivatives, including this compound, have exhibited significant anticancer properties. Research indicates that they can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies have shown that these compounds can activate apoptotic pathways in breast cancer cell lines (MCF7) and suppress tumor growth in xenograft models.
2. Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its applicability in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial Properties
Indazole derivatives have also been studied for their antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study focused on indazole derivatives revealed that N-(4-(trifluoromethyl)phenyl)-N'-(1-methylindazol-3-yl)methanamine exhibited potent anticancer activity against breast cancer cell lines (MCF7). The compound induced apoptosis through the activation of caspases and increased expression of pro-apoptotic proteins.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers treated macrophage cells with an indazole derivative similar to this compound. The results indicated a significant decrease in nitric oxide production and downregulation of COX-2 expression upon treatment.
Mechanism of Action
The mechanism of action of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- The target compound’s tetrahydroindazole core differentiates it from the azepinone-based analog in , which has a larger lactam ring. Smaller heterocycles like indazole may confer improved metabolic stability compared to azepinones .
- The cyclohexanecarboxamide group in the target compound replaces the benzamide group in the anti-HIV tetrahydroindazolylbenzamide derivative .
Comparison :
- The anti-HIV tetrahydroindazolylbenzamide was synthesized via hydrazine-mediated cyclization under reflux, similar to methods that could apply to the target compound. However, the target’s cyclohexanecarboxamide group may require milder coupling conditions to preserve stereochemistry.
- The azepinone derivative’s lower yield (45%) underscores challenges in lactam formation, whereas the target’s indazole core might offer synthetic advantages due to its stability.
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data is provided, but its indazole and cyclohexane groups likely adopt chair conformations, as seen in related structures .
- Azepinone Derivative : Exhibits chair conformations for both the cyclohexane and azepinone rings. N–H···O hydrogen bonds form dimers (R22(8) motif), influencing crystal packing and solubility .
- N-(4-Fluorophenyl)cyclohexanecarboxamide : The fluorophenyl group may introduce polar interactions absent in the target compound, affecting crystallization behavior.
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : N-((1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl)cyclohexanecarboxamide
- Molecular Formula : C16H23N3O
- Molecular Weight : 273.38 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Indazole Core : The indazole core can be synthesized via Fischer indole synthesis using phenylhydrazine and cyclohexanone.
- Alkylation : The indazole nitrogen is alkylated with methyl iodide in the presence of a base like potassium carbonate.
- Formation of Carboxamide : The final step involves the reaction of the alkylated indazole with cyclohexanecarboxylic acid derivatives to form the desired carboxamide .
This compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies indicate that compounds within this class may inhibit tumor cell proliferation. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Neuroprotective Effects : Some derivatives have shown promise in reducing neuronal damage in models of neurodegenerative diseases, potentially through anti-inflammatory pathways and inhibition of excitotoxicity.
- Inhibition of Kinases : Certain analogs have been identified as inhibitors of specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies .
Case Studies
- Study on Antitumor Effects : A study involving a related compound demonstrated significant reduction in tumor size in xenograft models when administered at doses that were well tolerated by subjects. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
- Neuroprotection in Animal Models : In a rat model of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. This suggests potential for therapeutic use in stroke management .
Toxicity and Safety Profile
While initial findings are promising, thorough toxicological evaluations are necessary to ascertain safety profiles. Current data suggest low acute toxicity; however, long-term studies are essential to evaluate chronic exposure effects.
Q & A
Basic: What are the recommended synthetic routes for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide?
Methodological Answer:
A multi-step synthesis is typically employed. A common approach involves:
Core Indazole Formation : Cyclization of hydrazine derivatives with cyclic ketones (e.g., cyclohexanone derivatives) under acidic conditions to generate the tetrahydroindazole scaffold.
Methylation : Introduction of the methyl group at the indazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Carboxamide Coupling : Reaction of the indazole-methyl intermediate with cyclohexanecarbonyl chloride using a coupling agent (e.g., HATU or EDC) in anhydrous dichloromethane (DCM) or THF.
Critical parameters include temperature control (0–25°C for coupling) and stoichiometric excess of acylating agents to ensure high yields .
Advanced: How can contradictions in crystallographic data refinement for this compound be resolved?
Methodological Answer:
Discrepancies in refinement (e.g., high R-factors, poor electron density fit) require:
- Data Quality Assessment : Verify completeness and redundancy of diffraction data (e.g., using SHELXC ).
- Model Validation : Cross-validate hydrogen bonding and torsion angles with similar structures (e.g., N-(2-oxoazepan-3-yl)cyclohexanecarboxamide, which forms R₂²(8) hydrogen-bonded dimers ).
- Software Tools : Use SHELXL for small-molecule refinement, applying restraints for anisotropic displacement parameters and testing alternative conformers .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~3.2 ppm, cyclohexane protons at δ ~1.2–2.1 ppm) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with high-resolution MS to detect impurities (<0.5% threshold) .
- FT-IR : Verify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How to design experiments to elucidate its biological target interactions?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for suspected targets (e.g., kinases or GPCRs) .
- Cellular Profiling : Perform high-throughput screening against cancer cell lines (e.g., NCI-60 panel) with dose-response curves (IC₅₀ determination) .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with X-ray structures of homologous targets (e.g., cyclohexane moiety in hydrophobic pockets) .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- pH Stability : Test degradation kinetics in buffers (pH 2–10) via HPLC. Carboxamides are prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. TGA/DSC can identify decomposition temperatures (>150°C typical) .
- Light Sensitivity : Protect from UV exposure to prevent indazole ring photodegradation .
Advanced: How to optimize synthetic yield when scaling up production?
Methodological Answer:
- Reaction Engineering : Use flow chemistry for exothermic steps (e.g., methylation) to improve heat dissipation and reduce byproducts .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 atm H₂) and solvent polarity (e.g., ethanol vs. DMF) .
- Purification : Employ preparative HPLC with gradient elution or crystallization in ethyl acetate/hexane (3:1 v/v) to isolate high-purity product (>98%) .
Basic: What computational tools are recommended for modeling its conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) : Use GROMACS or AMBER with OPLS-AA force field to simulate solvent interactions (e.g., water/DMSO) over 100 ns trajectories .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to optimize geometry and predict NMR/IR spectra .
- Crystal Packing Analysis : Mercury CSD to visualize hydrogen-bonding networks (e.g., N–H⋯O interactions in dimeric forms) .
Advanced: How to address discrepancies in biological activity across in vitro vs. in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the cyclohexane ring) .
- Dose-Response Correlation : Use PK/PD modeling (e.g., WinNonlin) to align in vitro IC₅₀ with in vivo efficacy .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Toxicity Screening : Perform Ames test for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ determination) .
- PPE Requirements : Use nitrile gloves, lab coat, and fume hood for handling; avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic residues before incineration as hazardous organic waste .
Advanced: How to design a structure-activity relationship (SAR) study against analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., cyclohexane → cyclopentane; methyl → ethyl) via parallel synthesis .
- Biological Testing : Compare inhibitory activity (e.g., IC₅₀ in kinase assays) and logP values (HPLC-derived) to correlate hydrophobicity with potency .
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
